3-[(2-methoxybenzyl)oxy]-1-methyl-6H-benzo[c]chromen-6-one 3-[(2-methoxybenzyl)oxy]-1-methyl-6H-benzo[c]chromen-6-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC14997553
InChI: InChI=1S/C22H18O4/c1-14-11-16(25-13-15-7-3-6-10-19(15)24-2)12-20-21(14)17-8-4-5-9-18(17)22(23)26-20/h3-12H,13H2,1-2H3
SMILES:
Molecular Formula: C22H18O4
Molecular Weight: 346.4 g/mol

3-[(2-methoxybenzyl)oxy]-1-methyl-6H-benzo[c]chromen-6-one

CAS No.:

Cat. No.: VC14997553

Molecular Formula: C22H18O4

Molecular Weight: 346.4 g/mol

* For research use only. Not for human or veterinary use.

3-[(2-methoxybenzyl)oxy]-1-methyl-6H-benzo[c]chromen-6-one -

Specification

Molecular Formula C22H18O4
Molecular Weight 346.4 g/mol
IUPAC Name 3-[(2-methoxyphenyl)methoxy]-1-methylbenzo[c]chromen-6-one
Standard InChI InChI=1S/C22H18O4/c1-14-11-16(25-13-15-7-3-6-10-19(15)24-2)12-20-21(14)17-8-4-5-9-18(17)22(23)26-20/h3-12H,13H2,1-2H3
Standard InChI Key MOUZZKSALSLSJP-UHFFFAOYSA-N
Canonical SMILES CC1=CC(=CC2=C1C3=CC=CC=C3C(=O)O2)OCC4=CC=CC=C4OC

Introduction

Synthesis Pathways

The synthesis of 3-[(2-methoxybenzyl)oxy]-1-methyl-6H-benzo[c]chromen-6-one typically involves multi-step organic reactions. Below is a generalized pathway:

  • Starting Materials:

    • A chromone derivative (e.g., 3-hydroxychromone).

    • A 2-methoxybenzyl halide or tosylate.

  • Reaction Steps:

    • Etherification: The hydroxyl group on the chromone core reacts with 2-methoxybenzyl halide in the presence of a base (e.g., potassium carbonate) to form the ether bond.

    • Methylation: Introduction of the methyl group at position 1 can be achieved using methyl iodide under basic conditions.

    • Cyclization (if required): Ensures the formation of the lactone ring under acidic or catalytic conditions.

  • Purification:

    • The product is purified using techniques such as recrystallization or column chromatography.

Reaction Conditions:
Typical solvents include dimethylformamide (DMF) or dichloromethane (DCM), with reaction temperatures ranging from room temperature to moderate heating (~80°C).

Synthetic Intermediates

This compound can serve as a precursor for synthesizing more complex molecules with enhanced pharmacological properties, such as selective estrogen receptor modulators or glucocorticoid receptor agonists .

Analytical Characterization

The compound can be characterized using standard analytical techniques:

TechniquePurposeKey Observations
Infrared Spectroscopy (IR)Identifies functional groupsStrong absorption at ~1730 cm1^{-1} (C=O stretch).
Nuclear Magnetic Resonance (NMR)Elucidates molecular structurePeaks corresponding to methoxy (-OCH3_3) and aromatic protons.
Mass Spectrometry (MS)Confirms molecular weightMolecular ion peak at m/z = 322.36.
UV-Vis SpectroscopyStudies electronic transitionsAbsorption maxima due to conjugated system (~280–320 nm).

Comparative Analysis with Related Compounds

To better understand its properties, 3-[(2-methoxybenzyl)oxy]-1-methyl-6H-benzo[c]chromen-6-one can be compared with other chromone derivatives:

CompoundKey SubstituentsReported Activity
3-Hydroxybenzo[c]chromen-6-oneHydroxyl (-OH) at position 3Antioxidant and glucocorticoid receptor binding .
8-Iodo-4-methyl-chromenIodine (-I) at position 8Antibacterial activity .
4-Methyl-chromen derivativesMethyl (-CH3_3) at position 4Bronchodilatory and antihistaminic effects .

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